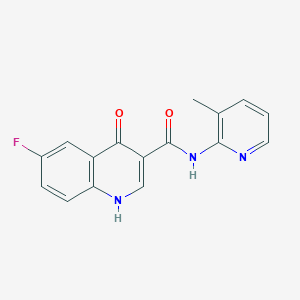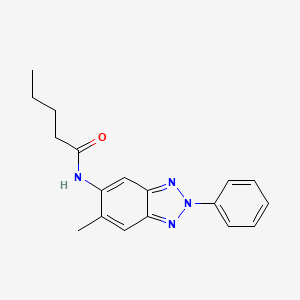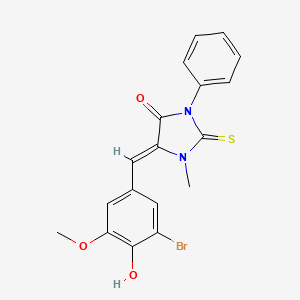![molecular formula C24H21Cl2N3O3 B4617731 N-[1-(3-氯苄基)-3,5-二甲基-1H-吡唑-4-基]-5-[(2-氯苯氧基)甲基]-2-呋喃酰胺](/img/structure/B4617731.png)
N-[1-(3-氯苄基)-3,5-二甲基-1H-吡唑-4-基]-5-[(2-氯苯氧基)甲基]-2-呋喃酰胺
描述
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions including halogenation, alkylation, and condensation processes. For instance, the synthesis of related pyrazole derivatives involves reacting halogenated precursors with suitable nucleophiles, followed by further functionalization to achieve the desired molecular structure (El’chaninov et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the compound's conformation, electronic distribution, and potential sites for further chemical modification. For example, X-ray crystallography has been used to elucidate the structures of pyrazole derivatives, highlighting the arrangement of substituents around the core pyrazole ring (Sahin et al., 2011).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the compound’s functional groups and molecular geometry. Pyrazole derivatives, for instance, exhibit a wide range of reactions with nucleophiles and electrophiles, enabling the synthesis of a diverse array of related compounds. These reactions are essential for exploring the chemical space around the core structure for potential applications in material science, catalysis, and drug discovery (Kumar & Lown, 2003).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystallinity can be assessed using various analytical techniques. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations. Solubility and melting point, for example, influence the compound's bioavailability and stability, respectively (Karrouchi et al., 2020).
科学研究应用
分子相互作用和药效团模型
Shim 等人 (2002 年) 的一项研究重点研究了结构类似的拮抗剂与 CB1 大麻素受体的分子相互作用,展示了该化合物的结合相互作用及其作为选择性拮抗剂的潜力。这项研究有助于理解受体结合的结构要求,为设计针对大麻素受体的新的治疗剂提供依据 (Shim 等人,2002 年)。
组合化学的构件
Luca 等人 (2004 年) 描述了一种从相应的甲基酮制备 3-芳基-4-甲酰基吡唑的方法。此合成途径为组合化学提供了新的构件,表明此类化合物在创建用于药物发现的多样化化学库中具有潜力 (Luca 等人,2004 年)。
合成和细胞毒活性
Deady 等人 (2003 年) 研究了苯并[b][1,6]萘啶的羧酰胺衍生物的合成和细胞毒活性,表明这些化合物对各种癌细胞系表现出有效的细胞毒作用。这项研究强调了吡唑衍生化合物在肿瘤学中的治疗潜力 (Deady 等人,2003 年)。
抗氧化、抗肿瘤和抗菌活性
El‐Borai 等人 (2013 年) 进行了一项研究,对新型吡唑并吡啶的合成及其抗氧化、抗肿瘤和抗菌活性进行了研究。结果突出了此类化合物的多方面生物活性,强调了它们在治疗各种疾病中的潜力 (El‐Borai 等人,2013 年)。
代谢和生物转化研究
Nagahori 等人 (2000 年) 探讨了呋喃甲草胺的代谢,揭示了大鼠和人类的主要生物转化反应。了解吡唑衍生化合物的代谢途径对于药物开发至关重要,尤其是在预测药代动力学特性时 (Nagahori 等人,2000 年)。
属性
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O3/c1-15-23(16(2)29(28-15)13-17-6-5-7-18(25)12-17)27-24(30)22-11-10-19(32-22)14-31-21-9-4-3-8-20(21)26/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTWNONCHFDJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4617648.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)



![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)